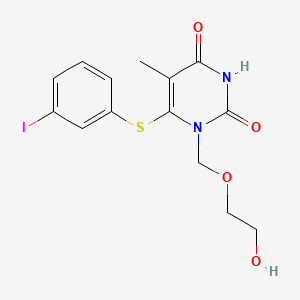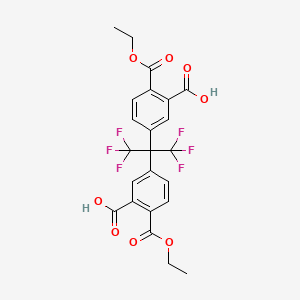
1-((2-Hydroxyethoxy)methyl)-6-((3-iodophenyl)thio)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Hydroxyethoxy)methyl)-6-((3-iodophenyl)thio)thymine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thymine base, a hydroxyethoxy group, and an iodophenyl thioether moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((3-iodophenyl)thio)thymine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Thymine Derivatization: The thymine base is first modified to introduce the hydroxyethoxy group. This can be achieved through a nucleophilic substitution reaction using ethylene oxide under basic conditions.
Thioether Formation: The iodophenyl thioether moiety is introduced by reacting the modified thymine with 3-iodophenyl thiol in the presence of a suitable base, such as sodium hydride, to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-((3-iodophenyl)thio)thymine can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Studied for its antiviral properties, particularly against thymine-utilizing viruses.
Mécanisme D'action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((3-iodophenyl)thio)thymine involves its interaction with specific molecular targets. In the context of its antiviral properties, the compound is believed to inhibit viral replication by interfering with the synthesis of viral DNA. This is achieved through the incorporation of the modified thymine base into the viral DNA, leading to chain termination and inhibition of further replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-5-((3-iodophenyl)thio)uracil: Similar structure but with a uracil base instead of thymine.
1-((2-Hydroxyethoxy)methyl)-6-((4-iodophenyl)thio)thymine: Similar structure but with the iodine atom in a different position on the phenyl ring.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-((3-iodophenyl)thio)thymine is unique due to the specific positioning of the iodine atom and the presence of the thymine base, which may confer distinct biological activities compared to its analogs.
Propriétés
| 137897-70-2 | |
Formule moléculaire |
C14H15IN2O4S |
Poids moléculaire |
434.25 g/mol |
Nom IUPAC |
1-(2-hydroxyethoxymethyl)-6-(3-iodophenyl)sulfanyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15IN2O4S/c1-9-12(19)16-14(20)17(8-21-6-5-18)13(9)22-11-4-2-3-10(15)7-11/h2-4,7,18H,5-6,8H2,1H3,(H,16,19,20) |
Clé InChI |
IMZNGHOLZIVECC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)




